molecular formula C15H15N B2583162 7-Phenyl-1,2,3,4-tetrahydroquinoline CAS No. 60640-17-7

7-Phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2583162
CAS No.: 60640-17-7
M. Wt: 209.292
InChI Key: LQVOTBWGEXECMR-UHFFFAOYSA-N
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Description

7-Phenyl-1,2,3,4-tetrahydroquinoline (CAS 60640-17-7) is a versatile tetrahydroquinoline derivative of significant interest in advanced chemical research and development. With a molecular formula of C₁₅H₁₅N and a molecular weight of 209.29 g/mol, this compound serves as a privileged scaffold in various scientific fields . In medicinal chemistry, the tetrahydroquinoline core is a prominent structural motif found in numerous biologically active compounds and pharmaceuticals . This specific derivative is therefore a valuable intermediate for the design and synthesis of novel therapeutic agents. Its applications extend to material science, where related 1-phenyl-1,2,3,4-tetrahydroquinoline-based structures have been successfully employed as electron-donating moieties in the development of metal-free organic dyes for next-generation solid-state dye-sensitized solar cells (ssDSSCs) . The compound is provided with a high purity level (≥95%) and must be stored at 4°C, protected from light, to ensure stability . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-phenyl-1,2,3,4-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-5-12(6-3-1)14-9-8-13-7-4-10-16-15(13)11-14/h1-3,5-6,8-9,11,16H,4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVOTBWGEXECMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C3=CC=CC=C3)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Phenyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Strategies for Constructing the 1,2,3,4-Tetrahydroquinoline (B108954) Ring System

The synthesis of the 1,2,3,4-tetrahydroquinoline (THQ) framework is a significant focus in organic chemistry due to its prevalence in biologically active compounds nih.gov. Methodologies for constructing this heterocyclic system are diverse, generally involving either the formation of the nitrogen-containing ring through cyclization of an acyclic precursor or the reduction of a pre-existing quinoline (B57606) core nih.gov. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Domino reactions, which combine multiple transformations in a single operation, have proven particularly valuable for generating THQs with complex substitution patterns nih.gov.

Cyclization Reactions

Cyclization reactions represent a powerful method for assembling the tetrahydroquinoline ring from acyclic precursors. These strategies involve forming one or more carbon-nitrogen or carbon-carbon bonds to close the ring, often establishing stereocenters in the process.

Intramolecular cyclization involves a single molecule containing all the necessary atoms for the ring system, which then undergoes a ring-closing reaction. A variety of such pathways have been developed.

One notable approach is the triflic acid-promoted Aza Prins-Ritter cyclization, which has been proposed as an effective method for producing substituted tetrahydroquinolines from 2-alkenyl substituted N-tosyl anilines and carbonyl compounds digitellinc.com. Another strategy involves the gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines, which yields tetrahydroquinolines with high efficiency and regioselectivity organic-chemistry.org.

Cascade reactions, where a sequence of intramolecular reactions occurs, also provide an elegant route to the THQ core. For instance, a cascade involving an intramolecular Prins reaction followed by a Friedel–Crafts alkylation can be used to synthesize 4-aryltetralin-2-ols, a structurally related scaffold beilstein-journals.org. This type of strategy highlights the potential for complex molecule synthesis through carefully designed cyclization sequences. A one-pot, three-component reaction catalyzed by ammonium (B1175870) acetate has been used to synthesize 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives. This process proceeds through a sequence of Knoevenagel condensation, Michael addition, rearrangement, and finally, cyclization, demonstrating a highly efficient construction of a substituted quinoline core that can be subsequently reduced nih.gov.

The table below summarizes various intramolecular cyclization strategies for synthesizing substituted tetrahydroquinolines.

Reaction TypeKey ReagentsSubstratesProduct TypeRef.
Aza Prins-Ritter CyclizationTriflic acid2-Alkenyl substituted N-tosyl anilines, CarbonylsSubstituted THQs digitellinc.com
Gold-Catalyzed HydroarylationGold catalystN-Aryl propargylaminesSubstituted THQs organic-chemistry.org
Three-Component ReactionAmmonium acetateMalononitrile, Benzaldehydes, 3-Aminophenol7-Hydroxy-4-phenyl-1,2-dihydroquinolines nih.gov

Ring-closure reactions can be effectively terminated by a Nucleophilic Aromatic Substitution (SNAr) step, particularly in domino reaction sequences nih.gov. In this strategy, a nucleophile within the molecule attacks an activated aromatic ring, displacing a leaving group and forming the heterocyclic ring.

The SNAr reaction is a powerful tool for forming C-N bonds in the synthesis of heterocycles organic-chemistry.orgspringernature.com. The mechanism involves the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group nih.gov. This pathway can be incorporated into a tandem sequence, for example, where an initial SNAr reaction is followed by a cyclization step to build a fused ring system nih.gov. While not a direct synthesis of 7-phenyl-1,2,3,4-tetrahydroquinoline, these methods illustrate a robust strategy for ring formation that could be adapted for appropriately substituted precursors.

Reduction-Based Approaches

The reduction of quinolines is one of the most common and direct methods for synthesizing 1,2,3,4-tetrahydroquinolines nih.gov. This approach can be achieved through various means, including catalytic hydrogenation and electrochemical methods. A key advantage is the ready availability of a wide range of substituted quinoline precursors.

Catalytic hydrogenation is a widely employed method for the reduction of the quinoline ring system. This typically involves the use of molecular hydrogen (H₂) and a metal catalyst.

Various catalysts have been shown to be effective for the selective hydrogenation of quinolines. Phosphine-free chiral cationic ruthenium catalysts have demonstrated high reactivity and enantioselectivity in the hydrogenation of 2-alkyl-substituted quinolines pku.edu.cn. Similarly, a pyrolyzed, augmented cobalt-salen complex has been used for the hydrogenation of various quinoline derivatives, tolerating bulky substituents like phenyl groups nih.gov. The use of a hierarchical palladium on nickel foam-based catalyst has also been reported for selective quinoline hydrogenation under low H₂ pressures in green solvents rsc.org. Transfer hydrogenation, using hydrogen donors like Hantzsch esters in the presence of a chiral Brønsted acid catalyst, provides another effective metal-free alternative organic-chemistry.orgdicp.ac.cn.

Reductive cyclization offers a tandem approach where the reduction of a functional group, such as a nitro group, initiates a subsequent cyclization to form the tetrahydroquinoline ring. A prominent example is the reductive cyclization of o-nitrophenyl propargyl alcohols, where reduction of the nitro group under acidic conditions triggers a Meyer–Schuster rearrangement and subsequent cyclization to form substituted quinolines organic-chemistry.org. Another strategy involves the conversion of 2-nitroarylketones and aldehydes to tetrahydroquinolines via a reduction-reductive amination sequence under hydrogenation conditions with a Pd/C catalyst nih.gov.

The following table details examples of hydrogenation conditions for quinoline derivatives.

Catalyst SystemHydrogen SourceSubstrateKey FeaturesRef.
(R,R)-Ru-OTf complexH₂ (20-50 atm)2-AlkylquinolinesHigh reactivity and enantioselectivity pku.edu.cn
Chiral Phosphoric AcidHantzsch Ester2-PhenylquinolineMetal-free, cascade reaction dicp.ac.cn
Co@SiO₂H₂ (50 bar)Phenyl-substituted quinolinesHeterogeneous, reusable catalyst nih.gov
Al₂O₃–Pd–D/NiH₂ (low pressure)Quinoline derivativesLow palladium loading, green solvents rsc.org

Electrochemical methods provide an alternative pathway for the reduction of quinolines, avoiding the need for high-pressure hydrogen gas or chemical reducing agents. These methods involve the direct transfer of electrons to the substrate at an electrode surface.

The electrochemical reduction of quinoline skeletons can lead to the selective synthesis of tetrahydroquinoline derivatives. In some cases, the solvent itself can act as a hydrogen source; for instance, using acetonitrile as both a solvent and a proton source allows for the hydrogenation of quinolines with bulky substituents at the C2 position rsc.org. Mechanistic studies, including cyclic voltammetry, indicate that the cathodic reduction of quinolines generates reactive intermediates that can be trapped or further reduced researchgate.netrsc.org. Electroreductive coupling reactions of quinolone derivatives have also been explored, demonstrating that the site of reaction can be controlled by the substitution pattern on the quinolone ring nih.gov. The study of the electrochemical reduction of related N-heterocycles, such as quinoxalines, has shown that the process often occurs through the formation of a radical anion, confirming a single-electron transfer mechanism abechem.com.

Reductive Amination Strategies

Reductive amination serves as a potent strategy in domino reactions for the synthesis of tetrahydroquinolines. These sequences often begin with the reduction of a precursor, followed by an intramolecular cyclization and subsequent reduction to form the saturated heterocyclic ring.

One prominent domino strategy involves a reduction-reductive amination sequence starting from 2-nitroarylketones and aldehydes. This process is typically carried out under hydrogenation conditions with a palladium on carbon (Pd/C) catalyst. nih.gov The reaction cascade is initiated by the catalytic reduction of the nitro group to an amine, which then undergoes intramolecular condensation with the ketone or aldehyde to form a cyclic imine. This imine intermediate is then further reduced in situ to yield the final 1,2,3,4-tetrahydroquinoline product in high yields, typically ranging from 93% to 98%. nih.gov

Another variation is the domino reductive amination-nucleophilic aromatic substitution (SNAr) sequence. nih.govresearchgate.net In this approach, an initial reductive amination on a side-chain carbonyl group generates a secondary amine. This amine then participates in an intramolecular SNAr reaction, displacing a suitable leaving group (such as fluoride) on the activated aromatic ring to close the six-membered ring. This method has proven highly successful, affording the desired tetrahydroquinoline heterocycles in yields of 58% to 98%. nih.govresearchgate.net

Reduction of Quinolin-2(1H)-ones

A direct and effective method for the synthesis of 1,2,3,4-tetrahydroquinolines is the reduction of the corresponding quinolin-2(1H)-one precursors. A notable protocol employs a combination of samarium(II) iodide (SmI₂), water (H₂O), and triethylamine (Et₃N). researchgate.net This system efficiently reduces the amide functionality of the quinolin-2(1H)-one to an amine, proceeding through the cleavage of the carbon-oxygen (C-O) bond. researchgate.net This reaction provides a novel pathway to access the tetrahydroquinoline core under mild conditions. researchgate.net The scope of this reaction is broad, and it has been successfully applied to a variety of substituted quinolin-2(1H)-ones.

PrecursorReagentsKey FeatureReference
Quinolin-2(1H)-onesSmI₂/H₂O/Et₃NReduction of amide via C-O bond cleavage researchgate.net

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as tetrahydroquinolines, from three or more simple starting materials in a single operation. researchgate.net These reactions are characterized by high atom economy and procedural simplicity, making them valuable tools in synthetic chemistry. nih.gov

The Povarov reaction is one of the most powerful and widely studied methods for synthesizing tetrahydroquinolines. nih.govsci-rad.com It is formally classified as an inverse-electron-demand aza-Diels-Alder [4+2] cycloaddition between an N-arylimine (dienophile) and an electron-rich olefin (diene). sci-rad.com The reaction is typically catalyzed by either a Lewis or Brønsted acid. sci-rad.com

A significant advantage of the Povarov reaction is its adaptability as a one-pot, three-component process, where an aniline (B41778), an aldehyde, and an alkene are combined to generate the tetrahydroquinoline adduct. researchgate.net This approach avoids the need to pre-form and isolate the imine intermediate. sci-rad.com Various catalysts have been employed to promote this transformation, with the choice of catalyst, solvent, and reaction conditions influencing the reaction rate and yield. sci-rad.com For instance, mechanochemical versions of the Povarov reaction have been developed using catalysts like iron(III) chloride (FeCl₃) under solvent-free ball-milling conditions. nih.gov

CatalystReactantsConditionsKey FeatureReference
Lewis/Brønsted AcidsAniline, Aldehyde, AlkeneOne-potThree-component reaction researchgate.netsci-rad.com
FeCl₃Aromatic imine, StyreneMechanochemical (ball mill)Solvent-less environment nih.gov
Phosphomolybdic acidAromatic imine, Vinyl acetamideMechanochemical (vibratory mill)Application of vibratory milling nih.gov

Domino reactions, also referred to as cascade or tandem reactions, provide an elegant and efficient means to construct the tetrahydroquinoline core. nih.gov These processes involve multiple bond-forming events occurring sequentially in a single pot without the isolation of intermediates, adhering to the principles of green chemistry by reducing waste and improving atom economy. nih.gov

Several types of domino reactions have been developed for tetrahydroquinoline synthesis:

Reduction-Initiated Cyclizations: These sequences often start with the reduction of a functional group, such as a nitro group, to trigger a subsequent cyclization. For example, the reductive cyclization of 2-nitrochalcones under catalytic hydrogenation conditions can produce tetrahydroquinolines. nih.gov The choice of solvent is critical in these reactions to ensure the desired selectivity and achieve high yields (65%–90%). nih.gov

SNAr-Terminated Sequences: As mentioned previously, a domino sequence can be designed where an intramolecular SNAr reaction serves as the final ring-closing step. nih.govresearchgate.net

Metal-Promoted Processes: Certain metal catalysts can initiate cascade reactions. A notable example is the iron-catalyzed intramolecular C-H insertion of a nitrene, generated from an aryl azide. This process offers a one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines in good yields (72%–81%). nih.govmdpi.com

The three-component imino Diels-Alder cycloaddition is a powerful variant of the Povarov reaction for synthesizing substituted tetrahydroquinolines. researchgate.net A representative example involves the reaction of a substituted aniline, an aromatic aldehyde, and an electron-rich alkene like N-vinylpyrrolidin-2-one. researchgate.net This reaction is effectively catalyzed by bismuth(III) chloride (BiCl₃) in refluxing acetonitrile, leading to the formation of 4-(2-oxopyrrolidin-1-yl)-1,2,3,4-tetrahydroquinolines. researchgate.net This methodology provides a straightforward route to C-2 and C-4 functionalized tetrahydroquinolines from readily available starting materials. researchgate.netresearchgate.net

Metal-Mediated and Catalytic Syntheses

A wide array of metal-based catalysts has been developed to facilitate the synthesis of 1,2,3,4-tetrahydroquinolines, often through hydrogenation or other cyclization strategies. These methods offer high efficiency and, in some cases, opportunities for asymmetric synthesis.

Palladium (Pd): Palladium on carbon (Pd/C) is a classic catalyst used in domino sequences involving the reduction of nitro groups to initiate cyclization. nih.gov

Iron (Fe): Iron catalysts are versatile and cost-effective. Iron(III) chloride (FeCl₃) is used in mechanochemical Povarov reactions nih.gov, while iron powder in acid can be used for the reductive cyclization of nitro compounds. nih.govmdpi.com Additionally, iron-porphyrin complexes can catalyze intramolecular nitrene C-H insertion to form the tetrahydroquinoline ring. nih.govmdpi.com

Manganese (Mn): A manganese(I) PN³ pincer complex has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a "borrowing hydrogen" methodology. nih.gov This atom-efficient cascade reaction generates water as the only byproduct. nih.gov

Gold (Au): Unsupported nanoporous gold (AuNPore) serves as a highly efficient and reusable heterogeneous catalyst for the regioselective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines, using an organosilane and water as the hydrogen source. organic-chemistry.org

Silver (Ag): A ligand- and base-free silver-catalyzed system provides a practical and environmentally friendly method for the reduction of quinolines at room temperature. organic-chemistry.org

Ruthenium (Ru) and Cobalt (Co): Commercially available ruthenium and cobalt complexes are effective precatalysts for the transfer hydrogenation of quinolines using ammonia (B1221849) borane (H₃N-BH₃) as the hydrogen source, yielding the corresponding tetrahydroquinolines in very good yields. organic-chemistry.org

MetalCatalyst/ReagentReaction TypeKey FeatureReference(s)
Palladium5% Pd/CDomino Reduction-Reductive AminationClassic hydrogenation catalyst nih.gov
IronFeCl₃ / Fe powder / [Fe(III)(F₂₀TPP)Cl]Povarov / Reductive Cyclization / C-H InsertionVersatile and economical nih.govnih.govmdpi.com
ManganeseMn(I) PN³ Pincer ComplexBorrowing Hydrogen CascadeAtom-efficient, water as byproduct nih.gov
GoldAuNPoreHydrogenationReusable heterogeneous catalyst organic-chemistry.org
SilverSilver Salt (catalyst)ReductionLigand- and base-free, room temp. organic-chemistry.org
RutheniumRuCl₃·xH₂OTransfer HydrogenationUses H₃N-BH₃ as H₂ source organic-chemistry.org
CobaltCoBr₂·H₂OTransfer HydrogenationUses H₃N-BH₃ as H₂ source organic-chemistry.org
Gold-Catalyzed Hydroarylation

Gold catalysis has emerged as a powerful tool for the synthesis of tetrahydroquinolines, primarily through the intramolecular hydroarylation of N-aryl propargylamines. acs.orgorganic-chemistry.org This method leverages the ability of gold(I) complexes to act as potent π-Lewis acids, activating the alkyne moiety toward a Friedel-Crafts-type electrophilic aromatic substitution. nih.govunito.it

A novel protocol involves a tandem reaction sequence of intramolecular hydroarylation and transfer hydrogenation, catalyzed by a gold complex such as XPhosAuNTf₂. organic-chemistry.org This approach allows for the construction of tetrahydroquinolines from readily available N-aryl propargylamines in moderate to good yields. acs.orgorganic-chemistry.org The reaction conditions are generally mild, and the strategy demonstrates high efficiency and excellent regioselectivity. organic-chemistry.orgorganic-chemistry.org The mechanism proceeds through the η²-coordination of the gold catalyst to the alkyne, which facilitates the electrophilic aromatic substitution to form a dihydroquinoline intermediate. nih.gov This intermediate is then subjected to a transfer hydrogenation to yield the final tetrahydroquinoline product. organic-chemistry.org

The choice of catalyst and reaction conditions can be fine-tuned to control selectivity. For instance, in the hydroarylation of N-ethoxycarbonyl-N-propargyl-meta-substituted anilines, catalyst modifications can achieve regiodivergent cyclization at either the ortho- or para-position. nih.gov Furthermore, gold catalysts can be used in binary systems with chiral Brønsted acids or chiral phosphates to achieve asymmetric syntheses, where the gold complex facilitates the initial hydroamination and subsequently acts as a chiral Lewis acid in the asymmetric transfer hydrogenation step. organic-chemistry.org

Table 1: Gold-Catalyzed Synthesis of Tetrahydroquinolines

Catalyst System Starting Material Key Transformation Yield Reference
XPhosAuNTf₂ N-Aryl Propargylamines Tandem Hydroarylation/Transfer Hydrogenation Up to 87% organic-chemistry.org
(C₆F₅)₃PAuCl/AgNTf₂ N-tosyl-protected 5-benzyl-6-((trimethylsilyl)ethynyl)-1,2,3,4-tetrahydropyridines 6-exo-dig Cyclization/Isomerization 57% unito.it
Au(I) Complex N-ethoxycarbonyl protected-N-propargylanilines Intramolecular Hydroarylation (IMHA) Good to high nih.gov
Iron-Mediated Heterocyclization

Iron-based catalysis provides an economical and environmentally benign alternative for the synthesis of tetrahydroquinolines. One notable method is the iron-mediated heterocyclization of aryl azides via an intramolecular nitrene C-H insertion process. nih.gov This reaction, promoted by an air-stable Fe(III)(F₂₀TPP)Cl complex, offers a direct, one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines in good yields (72%–81%). nih.gov The proposed mechanism involves the formation of an iron-nitrene complex, which then abstracts a γ-hydrogen from the side chain to form a benzylic radical, followed by cyclization to yield the product. nih.gov

Another iron-mediated approach involves the reduction of a nitro group followed by cyclization. For example, substrates with a nitro group and a side-chain acrylate moiety can be treated with iron powder in acetic acid. nih.gov This initiates a domino reaction where the nitro group is reduced to an aniline, which then undergoes a 6-exo-trig Michael addition to the acrylate to afford the tetrahydroquinoline product in excellent yields (86%–98%). nih.gov

Additionally, iron catalysis is effective in visible-light-driven reactions. An iron(III) chloride–phenanthroline complex can catalyze the reaction between quinoline and alkyl carboxylic acids under blue LED light. mdpi.com This process involves a light-promoted decarboxylation to generate an alkyl radical, which then adds to the protonated quinoline to form 4-substituted hydroxyalkyl quinolines. mdpi.com

Lewis Acid Catalysis

Lewis acid catalysis is a well-established strategy for synthesizing tetrahydroquinolines, often through variations of the Povarov [4+2] cycloaddition reaction. acs.orgindexcopernicus.comsci-rad.com This reaction typically involves the cycloaddition of an imine with an electron-rich olefin, such as a vinyl ether. indexcopernicus.comsci-rad.com Various Lewis acids, including aluminum chloride (AlCl₃) and copper(II) triflate (Cu(OTf)₂), have been shown to effectively catalyze this transformation. sci-rad.com The reaction can be performed in a multi-step fashion, starting from a pre-synthesized imine, or as a more efficient multi-component reaction where the imine is generated in situ from an aldehyde and an amine. indexcopernicus.comsci-rad.com

A distinct and efficient Lewis acid-catalyzed approach involves an intramolecular redox process. acs.orgnih.gov In this transformation, tertiary anilines bearing an ortho-positioned acceptor group, such as an alkylidene malonate, rearrange to form polycyclic tetrahydroquinolines. acs.org The Lewis acid is thought to chelate to the malonate group, increasing the hydride acceptor capability of the conjugated double bond. This facilitates a 1,5-hydride shift from a C-H bond α to the amine nitrogen, followed by ring closure. acs.org Gadolinium triflate (Gd(OTf)₃) has been identified as a particularly effective catalyst for this rearrangement, surpassing other Lewis acids like scandium triflate and allowing the reaction to proceed readily at room temperature. acs.orgnih.gov

Table 2: Comparison of Lewis Acids in Tetrahydroquinoline Synthesis

Catalyst Reaction Type Key Features Reference
Gd(OTf)₃ Intramolecular 1,5-hydride shift, ring closure Superior to other Lewis acids; proceeds at room temperature. acs.orgnih.gov
Chiral Phosphoric Acid Catalysis for Enantioselective Synthesis

Chiral phosphoric acids (CPAs) have proven to be exceptional catalysts for the asymmetric synthesis of tetrahydroquinolines, enabling the production of chiral derivatives with high enantioselectivity. organic-chemistry.orgnih.gov A prominent application of CPA catalysis is in the consecutive one-pot synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.orgacs.org This process involves two distinct steps, both catalyzed by the same chiral phosphoric acid: first, a dehydrative cyclization of the 2-aminochalcone to form a quinoline intermediate, and second, an asymmetric reduction of the quinoline using a Hantzsch ester as the hydrogen source. organic-chemistry.orgnih.govacs.org This dual activation by a single catalyst is highly efficient and circumvents compatibility issues often found in multicatalytic systems. organic-chemistry.org The methodology is applicable to a wide range of substrates and consistently produces the desired tetrahydroquinolines in excellent yields and with high enantioselectivities (up to 99% ee). organic-chemistry.orgnih.gov

The utility of this protocol has been demonstrated in the synthesis of biologically active molecules, such as estrogen receptor modulators. organic-chemistry.orgnih.gov Cooperative catalysis, combining an achiral metal complex (e.g., an iridacycle) with a chiral phosphoric acid, has also been successfully employed in borrowing hydrogen methodology to achieve highly enantioselective synthesis of 2-substituted tetrahydroquinolines. nih.gov This approach is noted for being environmentally benign and atom-economical. nih.gov

Visible-Light Induced Transformations

Visible-light photoredox catalysis offers a green and mild approach to synthesizing tetrahydroquinoline derivatives. These methods often rely on photosensitizers that can initiate organic transformations upon absorbing light energy. acs.org Natural pigments like chlorophyll have been successfully used as green photosensitizers for the cyclization of N,N-dimethylanilines and maleimides, proceeding via an sp³ C-H bond functionalization to give tetrahydroquinolines in moderate to high yields (61–98%). acs.org Other organic dyes, such as Rose Bengal, can also act as effective triplet sensitizers for similar tandem radical cyclizations. researchgate.net

In some cases, an external photocatalyst is not required. The condensation of 2-vinylanilines with conjugated aldehydes can lead to imine or iminium intermediates that absorb visible light directly, generating reactive excited states that trigger cyclization to yield highly substituted tetrahydroquinolines with high diastereoselectivity. nih.gov This atom-economical process works under mild conditions and has been demonstrated on a gram scale in both batch and flow systems. nih.gov

Relay catalysis combining a Brønsted acid with visible-light induction enables the highly enantioselective synthesis of 2-substituted tetrahydroquinolines from 2-aminoenones. organic-chemistry.org This process involves a visible-light-induced cyclization followed by a chiral phosphoric acid-catalyzed transfer hydrogenation. organic-chemistry.org

Functional Group Tolerance in Synthetic Pathways

A key advantage of modern synthetic methodologies for tetrahydroquinolines is their broad functional group tolerance, which allows for the synthesis of a diverse array of complex molecules.

Gold-Catalyzed Reactions: These methods exhibit good substrate compatibility, accommodating various functional groups on the N-aryl propargylamines. organic-chemistry.orgorganic-chemistry.org

Diastereoselective Annulation: The [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides with cyanoalkenes proceeds with broad functional group tolerance. nih.govfrontiersin.org A wide range of substituents on the aryl rings are well-tolerated, including electron-withdrawing groups (e.g., -F, -Cl, -Br) and electron-donating groups (e.g., -Me, -OMe). frontiersin.orgacs.org

Visible-Light-Mediated Cyclizations: These processes demonstrate excellent functional group tolerance. nih.gov The condensation of 2-vinylanilines and conjugated aldehydes is compatible with various functionalities, including those found in azaarene-bearing substrates. nih.gov

Chemoselective Annulation: The synthesis of tetrahydroquinolines containing an indole scaffold via the annulation of an aza-ortho-quinone methide precursor also shows high functional group tolerance. acs.org The reaction accommodates electron-withdrawing groups like -Cl and -Br, as well as electron-donating groups on the aromatic ring of the sulfonamide precursor, providing products in good to excellent yields. acs.org It is also amenable to 3-vinylindole substrates bearing both electron-withdrawing and electron-donating groups. nih.gov

This tolerance allows for the late-stage functionalization of complex molecules and the synthesis of diverse libraries of tetrahydroquinoline derivatives for biological screening.

Diastereoselective and Enantioselective Synthesis of Tetrahydroquinoline Derivatives

Achieving high levels of stereocontrol is crucial for the synthesis of biologically active tetrahydroquinolines. Numerous methods have been developed to address this challenge, yielding products with excellent diastereoselectivity and enantioselectivity.

Diastereoselective Synthesis: A highly diastereoselective [4+2] annulation reaction between ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes provides a straightforward route to 4-aryl-substituted tetrahydroquinolines. nih.govfrontiersin.org This strategy proceeds efficiently under mild conditions to give products with excellent diastereoselectivities (>20:1 dr). nih.govfrontiersin.org Similarly, the visible-light-mediated cyclization of intermediates formed from 2-vinylanilines and conjugated aldehydes yields substituted tetrahydroquinolines with typically high diastereomeric ratios. nih.gov

Enantioselective Synthesis: Asymmetric catalysis is the primary strategy for enantioselective synthesis.

Chiral Phosphoric Acid (CPA) Catalysis: As discussed previously, CPAs are highly effective for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones, achieving excellent yields and enantioselectivities through a one-pot cyclization/asymmetric reduction sequence. organic-chemistry.orgnih.govacs.org A four-component cyclization reaction catalyzed by a chiral phosphoric acid has also been used to synthesize tetrahydroquinolines containing two quaternary stereogenic centers with excellent enantiomeric excess (ee) and diastereomeric ratio (dr). acs.org

Cooperative Catalysis: The combination of an achiral metal catalyst with a chiral ligand or a chiral co-catalyst is a powerful approach. A binary system of an achiral gold complex and a chiral Brønsted acid enables the transformation of 2-(2-propynyl)aniline derivatives into tetrahydroquinolines with high enantiomeric purity. organic-chemistry.org Similarly, cooperative catalysis by an achiral iridacycle and a chiral phosphoric acid has been used for the highly enantioselective synthesis of 2-substituted tetrahydroquinolines via a borrowing hydrogen methodology. nih.gov

Palladium-Catalyzed Carboamination: Pd-catalyzed asymmetric carboamination reactions between aniline derivatives with pendant alkenes and aryl halides can generate tetrahydroquinolines containing quaternary carbon stereocenters with high levels of asymmetric induction (>95:5 er). nih.gov

These advanced stereoselective methods provide access to a wide range of structurally complex and optically pure tetrahydroquinoline derivatives. acs.orgnih.gov

Specific Methodologies for Introducing the Phenyl Moiety at the 7-Position

The regioselective introduction of a phenyl group at the C7 position of the 1,2,3,4-tetrahydroquinoline skeleton is a synthetic challenge that can be addressed by powerful carbon-carbon bond-forming reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern on both the tetrahydroquinoline core and the phenyl ring.

The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as a boronic acid, with a halide or triflate. In the context of synthesizing this compound, this typically involves the reaction of a 7-halo-1,2,3,4-tetrahydroquinoline (where the halogen is bromine or iodine) with phenylboronic acid.

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate or dichlorobis(triphenylphosphine)palladium(II). The presence of a base is crucial for the transmetalation step of the catalytic cycle. A variety of bases, such as potassium carbonate, cesium carbonate, or potassium phosphate, can be employed, often in an aqueous solution. The choice of solvent is also critical, with mixtures of an organic solvent (like dioxane, toluene, or tetrahydrofuran) and water being common. The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a highly practical method in organic synthesis.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to Synthesize Aryl-Tetrahydroquinolines This table presents a summary of typical reaction conditions for the Suzuki-Miyaura coupling to form a C-C bond on the tetrahydroquinoline ring, based on literature for similar substrates.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
17-Bromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄Toluene/H₂O100-110High
27-Iodo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O90High
37-Bromo-N-protected-tetrahydroquinolinePhenylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane100High

Note: The yields for the specific synthesis of this compound may vary and require optimization.

Dearomative functionalization offers an alternative and powerful approach to access three-dimensional molecular architectures from flat, aromatic precursors. In the context of synthesizing this compound, this strategy would involve the dearomatization of a quinoline precursor through the addition of a phenyl nucleophile, followed by a reduction step.

A plausible, though not yet extensively reported, synthetic route could involve the nucleophilic addition of a phenyl organometallic reagent, such as phenyllithium or a phenyl Grignard reagent (phenylmagnesium bromide), to a suitably activated quinoline derivative. The addition of such nucleophiles to quinolines typically occurs at the C2 or C4 positions of the pyridine (B92270) ring. To achieve addition at the C7 position of the benzene (B151609) ring, the quinoline nucleus would likely require specific electronic properties or the presence of directing groups.

Following the initial nucleophilic addition, a dearomatized intermediate, a dihydroquinoline derivative, would be formed. This intermediate would then be subjected to a reduction step to yield the final this compound. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. This two-step sequence of nucleophilic addition and subsequent reduction constitutes a dearomative functionalization pathway. While this approach is mechanistically viable, its application for the specific synthesis of this compound would require further investigation and optimization of reaction conditions to control regioselectivity.

Table 2: Proposed Dearomative Functionalization Strategy This table outlines a conceptual two-step approach for the synthesis of this compound via dearomatization.

StepReaction TypeReactantsReagentsIntermediate/Product
1Nucleophilic AdditionQuinolinePhenylmagnesium bromide or Phenyllithium7-Phenyl-dihydroquinoline
2Reduction7-Phenyl-dihydroquinolineNaBH₄ or H₂/Pd-CThis compound

Note: The feasibility and efficiency of this proposed route would be subject to experimental validation.

Reaction Chemistry and Functionalization of the 7 Phenyl 1,2,3,4 Tetrahydroquinoline Core

Derivatization Strategies on the Tetrahydroquinoline Scaffold

The derivatization of the 7-phenyl-1,2,3,4-tetrahydroquinoline scaffold can be systematically approached by targeting three main regions: the nitrogen atom, the tetrahydroquinoline ring system, and the pendant phenyl group at the 7-position. These modifications allow for the fine-tuning of the molecule's steric and electronic properties, which in turn influences its biological activity.

N-alkylation of tetrahydroquinolines can be achieved through various methods, including reductive amination. For instance, a one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation with an aldehyde, catalyzed by boronic acid, provides an efficient route to N-alkyl tetrahydroquinolines. This method is notable for its mild reaction conditions and the dual role of the organoboron catalyst as both a Lewis acid and a hydrogen-bond donor.

N-acylation is another facile modification. Acyl chlorides or anhydrides react readily with the secondary amine of the tetrahydroquinoline core, often in the presence of a base, to form the corresponding N-acyl derivatives. This reaction is fundamental in the synthesis of various biologically active molecules. For example, N-acyl 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives have been synthesized and evaluated for their pharmacological activities.

Reagent ClassReaction TypeProduct
AldehydesReductive AminationN-Alkyl-7-phenyl-1,2,3,4-tetrahydroquinoline
Acyl ChloridesAcylationN-Acyl-7-phenyl-1,2,3,4-tetrahydroquinoline
AnhydridesAcylationN-Acyl-7-phenyl-1,2,3,4-tetrahydroquinoline

Functionalization of the aromatic portion of the tetrahydroquinoline ring allows for the introduction of various substituents that can modulate the electronic properties and steric profile of the molecule.

Electrophilic aromatic substitution reactions on the tetrahydroquinoline ring are influenced by the directing effects of the amino group and the phenyl substituent. The nitrogen atom, being an activating group, directs electrophiles to the ortho and para positions (C-5 and C-7). However, the presence of the phenyl group at C-7 can influence the regioselectivity of these reactions.

A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives has shown that the regioselectivity is highly dependent on the reaction conditions and the nature of the protecting group on the nitrogen. researchgate.net For the unprotected tetrahydroquinoline, nitration tends to occur at the 7-position. researchgate.net When the nitrogen is protected, for instance with a trifluoroacetyl group, nitration can be directed to the 6-position with high selectivity. researchgate.net This highlights the importance of the N-substituent in controlling the outcome of electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) reactions on the tetrahydroquinoline core are less common and typically require the presence of a strong electron-withdrawing group on the aromatic ring and a good leaving group. Domino reactions involving a reductive amination followed by an SNAr sequence have been developed for the synthesis of tetrahydroquinolines. nih.gov This strategy involves an initial reductive amination to form a secondary amine, which then undergoes an intramolecular SNAr to close the ring. nih.gov

Recent advancements have enabled the direct and selective functionalization of the C4 position of the tetrahydroquinoline ring. chemrxiv.org A method involving deprotonation using organolithiums in the presence of phosphoramide (B1221513) ligands allows for the selective formation of an anion at the 4-position. chemrxiv.org This anion can then be trapped with various electrophiles, such as primary and secondary alkyl halides, or undergo Negishi cross-coupling with aromatic halides to introduce a range of substituents at this position. chemrxiv.org This strategy provides a powerful tool for late-stage functionalization of the tetrahydroquinoline core. chemrxiv.org

PositionReaction TypeReagentsProduct
C6Electrophilic NitrationNitrating agents (with N-protection)6-Nitro-7-phenyl-1,2,3,4-tetrahydroquinoline
C4Deprotonation/AlkylationOrganolithium/Phosphoramide, Alkyl Halide4-Alkyl-7-phenyl-1,2,3,4-tetrahydroquinoline
C4Deprotonation/Cross-CouplingOrganolithium/Phosphoramide, Aryl Halide, Pd/Zn catalyst4-Aryl-7-phenyl-1,2,3,4-tetrahydroquinoline

The phenyl group at the 7-position offers another avenue for structural diversification. Standard aromatic substitution reactions can be employed to introduce functional groups onto this ring. The nature and position of these substituents can significantly impact the molecule's interaction with biological targets.

The synthesis of 4-phenyltetrahydroquinoline derivatives with various substituents on the phenyl ring has been reported. nih.gov For instance, the presence of an amino group at the para-position of the 4-phenyl ring has been shown to be important for certain biological activities. nih.gov While these examples relate to a 4-phenyl substituent, the principles of modifying a pendant phenyl ring are applicable to the 7-phenyl group as well. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions could be employed to functionalize the 7-phenyl ring, with the regioselectivity being governed by the directing effects of the existing substituents and the tetrahydroquinoline core.

Modifications of the Phenyl Ring at the 7-Position

Introduction of Electron-Withdrawing and Electron-Donating Groups

The presence of two aromatic rings in this compound allows for the introduction of various substituents through electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are influenced by the existing groups. The secondary amine, being part of an aniline-like system, is a powerful electron-donating group (EDG) that activates the fused benzene (B151609) ring, directing incoming electrophiles primarily to the ortho and para positions (C-5 and C-7). However, under the strongly acidic conditions often used for EAS, the nitrogen atom is protonated, transforming the amino group into an ammonium (B1175870) group, which is a deactivating, meta-directing group. To control the outcome, the nitrogen is often protected with an acyl or sulfonyl group, which still acts as an ortho-para director but with attenuated activating effects.

The introduction of an electron-withdrawing group (EWG), such as a nitro group (-NO₂), is a common transformation. Nitration of the N-protected tetrahydroquinoline core can be achieved with nitrating agents like nitric acid in a sulfuric acid medium. Studies on the nitration of N-protected tetrahydroquinoline have demonstrated that regioselectivity can be controlled to yield specific isomers. researchgate.net For instance, nitration can be directed to the 6-position or the 7-position depending on the protecting group and reaction conditions. researchgate.net The nitro group is a strong deactivator for subsequent electrophilic substitutions but serves as a valuable synthetic handle, for example, through its reduction to an amino group. taylorandfrancis.com

Conversely, electron-donating groups (EDGs) such as alkyl, alkoxy, or hydroxyl groups can be introduced using reactions like Friedel-Crafts alkylation/acylation or by employing starting materials that already bear these functionalities. These groups further enhance the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

The table below summarizes common functional groups that can be introduced onto the aromatic core.

Group TypeFunctional GroupNameTypical Reaction
Electron-Withdrawing-NO₂NitroNitration (HNO₃/H₂SO₄)
Electron-Withdrawing-SO₃HSulfonic AcidSulfonation (SO₃/H₂SO₄)
Electron-Withdrawing-C(O)RAcylFriedel-Crafts Acylation
Electron-Donating-RAlkylFriedel-Crafts Alkylation
Electron-Donating-OHHydroxyl(Multi-step synthesis)
Electron-Donating-ORAlkoxy(Multi-step synthesis)

Chemical Transformations and Reactivity Patterns

The this compound core can undergo a variety of chemical transformations that modify its structure and properties. Key reactions include oxidation of the heterocyclic ring to achieve full aromaticity, further reduction of the carbocyclic rings, and cyclization processes to generate more elaborate polycyclic systems. These transformations underscore the utility of this scaffold as a versatile building block in organic synthesis.

Oxidation Reactions

One of the most fundamental transformations of the 1,2,3,4-tetrahydroquinoline (B108954) skeleton is its oxidation to the corresponding aromatic quinoline (B57606). This dehydrogenation reaction re-establishes the aromaticity of the heterocyclic ring, providing a direct route to highly substituted quinoline derivatives. researchgate.net This process is valuable because quinolines are privileged structures in medicinal chemistry.

A range of oxidizing agents and catalytic systems have been developed for this purpose. Manganese dioxide (MnO₂) is a common and effective reagent for the oxidation of complex tetrahydroquinolines, often providing clean reactions and high yields. nih.gov Heterogeneous catalysts, such as cobalt oxide or nickel oxide supported on graphene (NiO/Gr), have also been shown to efficiently catalyze the aerobic dehydrogenation of tetrahydroquinolines under relatively mild conditions, using molecular oxygen as the ultimate oxidant. researchgate.netorganic-chemistry.org The reaction involves the removal of two hydrogen molecules from the N-1, C-2, C-3, and C-4 positions.

The table below lists several reagents used for the oxidation of the tetrahydroquinoline core.

Reagent/CatalystConditionsReference
Manganese Dioxide (MnO₂)Varies (e.g., solvent, temp) nih.gov
Cobalt Oxide (heterogeneous)Aerobic, mild conditions organic-chemistry.org
Nickel Oxide on Graphene (NiO/Gr)DMSO, 100 °C, O₂ researchgate.net
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Acid catalysis, O₂ atmosphere nih.gov
Elemental Sulfur or PalladiumDrastic conditions nih.gov

Further Reduction Reactions

While this compound already possesses a reduced heterocyclic ring, the two aromatic rings can undergo further reduction under specific conditions. These reactions are typically more challenging than the reduction of quinoline to tetrahydroquinoline and require powerful reducing systems.

Catalytic hydrogenation with catalysts like platinum, palladium, or rhodium under high pressure and temperature can reduce the benzene rings to cyclohexane (B81311) rings. However, controlling the selectivity—reducing one aromatic ring in the presence of the other—can be difficult and often leads to a mixture of products or complete saturation.

A more controlled partial reduction of aromatic rings can be achieved using dissolving metal reductions, most notably the Birch reduction. wikipedia.org This reaction employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (like ethanol). masterorganicchemistry.com Applying the Birch reduction to this compound would likely lead to the reduction of one of the two aromatic rings to a non-conjugated 1,4-diene. The regiochemical outcome depends on the electronic nature of the substituents. masterorganicchemistry.com

Reduction of the fused benzene ring: The N-alkyl portion acts as an electron-donating group, which would direct the reduction to produce a diene where the saturated carbons are at the ortho and meta positions relative to the substituent.

Reduction of the C-7 phenyl ring: The rest of the tetrahydroquinoline moiety acts as an alkyl substituent (an EDG), which would similarly result in a product with saturated carbons at the ortho and meta positions of the now-reduced cyclohexadienyl ring.

The Benkeser reduction, which uses lithium in low-molecular-weight amines, is a more powerful alternative that can lead to more extensive reduction than the standard Birch conditions. wikipedia.org

Cyclization Processes to Form More Complex Polycyclic Structures

The this compound framework can serve as a foundation for the construction of more complex, multi-ring systems. This can be achieved through reactions that form new rings by involving atoms from the original core. Such cyclization processes are key to building novel polycyclic and heterocyclic architectures.

Domino reactions, also known as cascade reactions, provide an efficient pathway to fused-ring systems. For example, a reductive cyclization strategy starting from suitably substituted precursors can generate tricyclic systems where an additional ring is fused to the tetrahydroquinoline core. nih.gov Other advanced synthetic methods can also be envisioned for elaborating the 7-phenyl-THQ scaffold. Derivatives bearing appropriate functional groups could undergo intramolecular cyclizations, such as intramolecular Heck reactions or Friedel-Crafts reactions, to form a new ring fused to either of the aromatic systems.

Furthermore, the aromatic rings of the tetrahydroquinoline core can participate in cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) involving one of the aromatic rings as the diene component could be used to construct a new six-membered ring, leading to a highly complex polycyclic structure. acs.org These strategies highlight the potential for creating diverse molecular frameworks from the 7-phenyl-tetrahydroquinoline template.

Cyclization StrategyDescriptionPotential Application
Domino Reductive CyclizationA multi-step sequence in one pot, often involving reduction followed by intramolecular cyclization.Formation of fused tricyclic systems. nih.gov
Intramolecular CycloadditionA reaction where a molecule containing two reactive groups reacts with itself to form a ring.Can be used to build new rings onto the existing scaffold. acs.org
Ring-Closure MetathesisA powerful reaction using specific catalysts (e.g., Grubbs catalyst) to form rings from precursors with two double bonds.Synthesis of functionalized polycyclic tetrahydroisoquinoline analogues. acs.org
Pictet-Spengler ReactionCyclization of a β-arylethylamine with an aldehyde or ketone.A classic method for synthesizing tetrahydroisoquinoline and related fused systems. rsc.org

Applications of this compound in Organic Synthesis as an Intermediate

The this compound structure is a valuable intermediate in organic synthesis due to its inherent functional handles that allow for diverse chemical modifications. The secondary amine at the N-1 position is a key reactive site. It is nucleophilic and can participate in a wide range of reactions to introduce substituents on the nitrogen atom.

A prominent example is the Mannich reaction, a three-component condensation involving an amine, formaldehyde (B43269), and a compound with an acidic proton. nih.govyoutube.com The secondary amine of the tetrahydroquinoline core can react with formaldehyde and another amine to form N-Mannich bases, effectively using the core as a scaffold to build more complex molecules. nih.gov This reaction demonstrates the utility of the N-H group as a point for molecular elaboration.

Furthermore, the entire scaffold serves as a precursor to other important classes of compounds. As discussed in section 3.2.1, oxidation of the tetrahydroquinoline ring provides direct access to 7-phenylquinoline, a fully aromatic heterocyclic system. The introduction of functional groups, such as the nitro group (section 3.1.3.1), transforms the scaffold into an intermediate for further diversification. For example, a nitro group can be reduced to an amine, which can then be diazotized and converted into a wide array of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions, greatly expanding the synthetic possibilities.

Mechanistic Investigations of Reactions Involving the Tetrahydroquinoline System

Proposed Reaction Mechanisms

Several elegant and efficient reaction mechanisms have been proposed for the synthesis of tetrahydroquinolines. These pathways often involve multi-step sequences that can be broadly categorized into cycloaddition reactions, domino reactions, and the hydrogenation of quinolines.

One of the most prominent methods is the Povarov reaction , which is a type of aza-Diels-Alder reaction. numberanalytics.comthieme-connect.comresearchgate.neteurekaselect.com This reaction typically involves the [4+2] cycloaddition of an imine with an alkene. numberanalytics.com The mechanism is believed to proceed through a stepwise pathway involving the initial formation of a zwitterionic intermediate, which then undergoes ring closure to form the tetrahydroquinoline ring system. numberanalytics.com Variations of the Povarov reaction, including multicomponent approaches where the imine is formed in situ from an aniline (B41778) and an aldehyde, have been developed to enhance its efficiency and substrate scope. eurekaselect.combohrium.com

Domino reactions , also known as tandem or cascade reactions, offer a highly efficient strategy for the synthesis of tetrahydroquinolines from simple starting materials in a single operation without the isolation of intermediates. nih.gov These sequences can involve a variety of transformations. For instance, a reduction-reductive amination strategy starting from 2-nitroarylketones or aldehydes involves the catalytic reduction of the nitro group, followed by the formation of a cyclic imine, which is then further reduced to the tetrahydroquinoline. nih.gov Another example is a domino reductive amination-nucleophilic aromatic substitution (SNAr) sequence. nih.gov

The catalytic hydrogenation of quinolines is a direct and widely used method to produce 1,2,3,4-tetrahydroquinolines. acs.orgrsc.orgdicp.ac.cn This transformation can be promoted by various catalytic systems. Brønsted acid-catalyzed transfer hydrogenation has emerged as a powerful tool, providing access to substituted tetrahydroquinolines with high enantioselectivities. kaust.edu.sa The Brønsted acid is believed to activate the quinoline (B57606) substrate towards hydrogenation. dicp.ac.cnrsc.org Strong Brønsted acids like HCl can activate the N-heteroaromatic substrate and facilitate anion binding with the catalyst, playing a crucial role in the transformation. nih.gov The reaction is proposed to proceed via a cascade pathway. acs.org

Summary of Proposed Reaction Mechanisms for Tetrahydroquinoline Synthesis
Reaction TypeKey FeaturesCatalyst/PromoterReference
Povarov Reaction (Aza-Diels-Alder)[4+2] cycloaddition of an imine and an alkene; can be a multicomponent reaction.Lewis acids, Brønsted acids numberanalytics.comthieme-connect.comresearchgate.neteurekaselect.com
Domino ReactionsMulti-step sequences in one pot; e.g., reduction-reductive amination.Various, including Pd/C nih.gov
Catalytic Hydrogenation of QuinolinesDirect reduction of the pyridine (B92270) ring of quinoline.Transition metal complexes (Ru, Rh, Ir), Brønsted acids acs.orgrsc.orgdicp.ac.cndicp.ac.cnrsc.orgnih.govnih.gov

Key Intermediates and Transition States

The elucidation of key intermediates and transition states is fundamental to understanding the reaction mechanisms and controlling the selectivity of tetrahydroquinoline synthesis.

In the Povarov reaction , a stepwise mechanism is favored, which involves the formation of a zwitterionic intermediate following the nucleophilic attack of the alkene on the activated imine. numberanalytics.com This intermediate then cyclizes to form the six-membered ring of the tetrahydroquinoline.

For the catalytic hydrogenation of quinolines , the reaction is understood to proceed through a stepwise H+/H- transfer process. nih.gov A crucial intermediate in this process is a dihydroquinoline species. nih.gov DFT calculations have provided insights into the transition states of this process. For instance, in the asymmetric hydrogenation catalyzed by chiral cationic η6-arene–N-tosylethylenediamine–Ru(II) complexes, the enantioselectivity is believed to originate from the CH/π attraction between the η6-arene ligand in the Ru-complex and the fused phenyl ring of the dihydroquinoline intermediate via a 10-membered ring transition state , with the participation of a counteranion. acs.orgnih.gov

In domino reactions that proceed through a reduction-reductive amination pathway, a cyclic imine is a key intermediate that is formed after the initial reduction of a nitro group and subsequent intramolecular condensation. nih.gov This cyclic imine is then reduced in the final step to yield the tetrahydroquinoline.

Deuterium (B1214612) Labeling Experiments for Proton Source Elucidation

Deuterium labeling experiments are a powerful tool for probing reaction mechanisms, particularly for identifying the source of protons in hydrogenation and related reactions. researchgate.net In the context of the rhodium-catalyzed asymmetric hydrogenation of quinolines promoted by a strong Brønsted acid, deuterium labeling studies have provided significant insights into the reaction pathway. nih.gov

When the hydrogenation of 3-methylquinoline (B29099) was carried out using DCOOD/DCOONa, it was elucidated that the mechanism involves the incorporation of D+ at the nitrogen atom, followed by an initial 1,2-type addition. researchgate.net Further experiments revealed an interesting enamine–iminium tautomerization that occurs after the first hydride transfer step. nih.gov This tautomerism is a key feature of the reaction mechanism.

In a biphasic D2O/toluene medium, selective reduction of the nitrogen-containing ring was achieved with deuterium incorporation into the same ring. researchgate.net These experiments not only help in understanding the step-by-step process of hydrogen (or deuterium) addition but also in optimizing the reaction conditions for selective deuteration, which is of growing interest in the pharmaceutical industry. researchgate.net

Studies on Regio- and Stereoselectivity in Reactions

The control of regio- and stereoselectivity is a critical aspect of modern organic synthesis, and reactions to form tetrahydroquinolines are no exception.

The Povarov reaction allows for the construction of complex tetrahydroquinolines with potentially high regio- and stereoselectivity. numberanalytics.com The substitution pattern on both the imine and the alkene components can influence the outcome of the cycloaddition.

In the asymmetric hydrogenation of quinolines , the choice of chiral catalyst is paramount in determining the stereoselectivity of the product. Chiral cationic ruthenium complexes have been shown to be highly effective, yielding 1,2,3,4-tetrahydroquinolines with excellent enantiomeric excesses (up to >99% ee). acs.org The enantioselectivity is rationalized by the formation of a specific transition state where the substrate interacts with the chiral ligand in a well-defined orientation. acs.orgnih.gov Interestingly, in some cases, the chemoselectivity of the hydrogenation can be switched from the N-heterocyclic ring to the carbocyclic ring by the choice of catalyst, leading to 5,6,7,8-tetrahydroquinolines. rsc.orgdicp.ac.cn

The Friedländer annulation , another method for quinoline synthesis, can also be controlled to favor specific regioisomers. researchgate.netrsc.org The regioselectivity of this reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, can be influenced by the reaction conditions and the nature of the catalyst. researchgate.netrsc.org While this reaction typically leads to quinolines, subsequent reduction provides access to tetrahydroquinolines.

Studies on Regio- and Stereoselectivity in Tetrahydroquinoline Synthesis
ReactionType of SelectivityKey Influencing FactorsReference
Povarov ReactionRegio- and StereoselectiveSubstituents on imine and alkene numberanalytics.com
Asymmetric HydrogenationEnantioselectiveChiral catalyst, reaction conditions acs.orgnih.gov
Hydrogenation of QuinolinesChemoselective (N-ring vs. C-ring)Catalyst system rsc.orgdicp.ac.cn
Friedländer AnnulationRegioselectiveCatalyst, reaction conditions researchgate.netrsc.org

Computational Insights into Reaction Pathways and Energetics

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for gaining a deeper understanding of reaction mechanisms, transition state structures, and the energetics of reaction pathways in the synthesis of tetrahydroquinolines.

DFT studies have been instrumental in corroborating the proposed stepwise mechanism of the asymmetric hydrogenation of quinolines . acs.org These calculations have helped to visualize the 10-membered ring transition state responsible for the observed enantioselectivity and to understand the role of non-covalent interactions, such as CH/π interactions, in stabilizing this transition state. acs.orgnih.gov

In the context of the hydrodenitrogenation (HDN) of quinoline over Ni-promoted MoS2 catalysts, DFT calculations have been used to explore the hydrogenation and ring-opening reaction pathways. nih.gov These studies have revealed that the morphology of the active phase of the catalyst can influence the preferred reaction pathway, leading to either 1,2,3,4-tetrahydroquinoline (B108954) or 5,6,7,8-tetrahydroquinoline. nih.gov

First-principles DFT simulations have also been employed to examine the coadsorption of quinoline and hydrogen on various metal surfaces, which is a crucial step in catalytic hydrogenation. bohrium.com These studies provide insights into the binding energies, adsorption geometries, and the energetics of hydrogen transfer from the metal surface to the quinoline molecule. bohrium.com

Furthermore, computational studies have been used to rationalize the regioselectivity observed in reactions such as the iridium-catalyzed hydrogen isotope exchange of N-heterocycles, providing a molecular-level understanding of the factors that direct the C-H activation to a specific position. acs.orgresearchgate.net

Spectroscopic Characterization Methodologies for 7 Phenyl 1,2,3,4 Tetrahydroquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including tetrahydroquinoline derivatives. It provides precise information about the chemical environment of magnetically active nuclei such as hydrogen (¹H) and carbon (¹³C).

¹H (proton) and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of 7-phenyl-1,2,3,4-tetrahydroquinoline derivatives.

In ¹H NMR, the chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. The splitting pattern (multiplicity), governed by spin-spin coupling with neighboring protons, reveals the connectivity of atoms. For the 1,2,3,4-tetrahydroquinoline (B108954) core, distinct signals are expected for the aromatic protons and the aliphatic protons of the saturated heterocyclic ring. For instance, in the parent 1,2,3,4-tetrahydroquinoline, aromatic protons appear in the range of δ 6.4-7.0 ppm, while the aliphatic protons at C2, C3, and C4 resonate at higher fields chemicalbook.com.

For example, the ¹H NMR spectrum of a related compound, 7-Fluoro-2-phenyl-1,2,3,4-tetrahydroquinoline, shows characteristic aromatic proton signals at δ 7.40 ppm rsc.org. The presence of substituents, such as the phenyl group at position 7, significantly influences the chemical shifts of nearby protons on both the quinoline (B57606) and phenyl rings, allowing for detailed structural assignment.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment (e.g., aliphatic, aromatic, attached to a heteroatom). Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are often employed to correlate proton and carbon signals, which unequivocally establishes the complete molecular structure.

Interactive Table: ¹H NMR Data for Tetrahydroquinoline Derivatives Data presented for illustrative purposes based on reported values for related structures.

CompoundProton AssignmentChemical Shift (δ, ppm)
1,2,3,4-Tetrahydroquinoline chemicalbook.comAromatic H6.95
Aromatic H6.94
Aromatic H6.598
Aromatic H6.464
N-H3.80
C2-H₂3.288
C4-H₂2.757
C3-H₂1.936
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one mdpi.comAromatic H7.20–6.77 (m)
CH4.13 (s)
CH₂3.78 (d), 3.52 (d)
CH2.42 (d)

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, providing insights into its three-dimensional structure and conformation. The experiment detects through-space correlations between protons that are close to each other (typically <5 Å), regardless of whether they are connected through chemical bonds.

For flexible molecules like this compound derivatives, NOESY is crucial for understanding the relative orientation of the phenyl substituent and the conformation of the saturated heterocyclic ring. For instance, correlations between protons on the phenyl ring and protons on the tetrahydroquinoline core can help define the preferred rotational conformation (rotamer) around the C-C single bond connecting the two rings. Similarly, correlations between protons within the saturated ring can help establish its chair or boat-like conformation. The use of NOESY experiments has been documented for the complete assignment and conformational analysis of related complex heterocyclic systems researchgate.net.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, chemists can confirm the elemental composition of a newly synthesized this compound derivative.

For example, the elemental composition of 7-fluoro-2-phenyl-1,2,3,4-tetrahydroquinoline was confirmed by HRMS, with a calculated mass for C₁₅H₁₄NF of 227.1110 and an experimentally found mass of 227.1111 rsc.org.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high-molecular-weight compounds. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets that yield gas-phase ions.

For this compound derivatives, which contain a basic nitrogen atom, ESI-MS in positive ion mode typically produces a prominent protonated molecular ion peak, [M+H]⁺. The m/z value of this peak allows for the straightforward determination of the compound's molecular weight. This method is widely used to confirm the identity of products in synthetic reaction mixtures and during purification processes.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

In the IR spectrum of a this compound derivative, characteristic absorption bands would be observed. The N-H stretching vibration of the secondary amine in the tetrahydroquinoline ring typically appears as a medium-intensity band in the region of 3300-3500 cm⁻¹ nist.gov. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the saturated ring appear just below 3000 cm⁻¹ docsdrive.com. The C=C stretching vibrations of the aromatic rings give rise to several bands in the 1450-1625 cm⁻¹ region scialert.net.

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibrations of the aromatic rings often produce strong signals in the Raman spectrum, complementing the information obtained from IR spectroscopy scialert.netnih.gov. The combination of IR and Raman data allows for a more complete characterization of the vibrational modes and functional groups within the molecule.

Interactive Table: Characteristic Vibrational Frequencies Expected ranges based on typical values for the functional groups.

Functional GroupVibrational ModeExpected IR Range (cm⁻¹)Expected Raman Range (cm⁻¹)
N-H (amine)Stretch3300 - 3500Weak
Aromatic C-HStretch3000 - 31003000 - 3100
Aliphatic C-HStretch2850 - 30002850 - 3000
Aromatic C=CStretch1450 - 16251580 - 1620 (strong)
C-HIn-plane bend1000 - 13001000 - 1300
C-HOut-of-plane bend700 - 1000Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for characterizing the electronic transitions within this compound derivatives. The absorption of UV-Vis radiation by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, are directly related to the molecule's electronic structure, particularly the nature and extent of its conjugated π-electron system.

The UV-Vis spectrum of the parent 1,2,3,4-tetrahydroquinoline scaffold typically exhibits absorption bands corresponding to π → π* transitions of the benzenoid ring. The introduction of a phenyl group at the 7-position is expected to modify the electronic properties and, consequently, the UV-Vis spectrum. This modification arises from the potential for extended conjugation between the phenyl substituent and the quinoline core, which generally leads to a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths and can also affect the molar absorptivity (ε).

Table 1: Illustrative UV-Vis Absorption Data for 1,2,3,4-Tetrahydroquinoline

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
1,2,3,4-TetrahydroquinolineEthanol2498,320NIST Chemistry WebBook nist.gov
1,2,3,4-TetrahydroquinolineEthanol3012,290NIST Chemistry WebBook nist.gov

This interactive table provides baseline UV-Vis data for the unsubstituted 1,2,3,4-tetrahydroquinoline core.

The presence of the 7-phenyl substituent would likely introduce additional absorption bands or cause shifts in the existing bands due to altered electronic transition energies. The precise nature of these changes would be influenced by the dihedral angle between the phenyl group and the tetrahydroquinoline ring system, which affects the degree of π-orbital overlap.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and torsion angles, thereby establishing the absolute stereochemistry and conformational preferences of this compound derivatives.

For chiral derivatives of this compound, X-ray crystallography can be used to determine the absolute configuration (R or S) of stereogenic centers, which is crucial for understanding their biological activity. The analysis of the crystal structure reveals the spatial orientation of substituents and the conformation adopted by the tetrahydroquinoline ring. The heterocyclic ring in tetrahydroquinoline derivatives typically adopts a half-chair or an envelope conformation. nih.gov

While the crystal structure of this compound itself is not described in the available literature, data from closely related phenyl-substituted tetrahydroquinoline and tetrahydroisoquinoline derivatives can provide insights into the expected structural features. For instance, the crystal structure of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one reveals that the tetrahydropyridine ring of the tetrahydroquinoline system adopts an envelope conformation. nih.gov In another related structure, (S)-4-Phenyl-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3-thiazole, the N-containing six-membered ring assumes a half-chair conformation. nih.gov

Table 2: Representative Crystallographic Data for Phenyl-Substituted Tetrahydroquinoline and Tetrahydroisoquinoline Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-oneC₁₉H₁₈Br₂N₂OMonoclinicP2₁/c10.352910.513418.239690103.04790 nih.gov
(S)-4-Phenyl-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3-thiazoleC₁₈H₁₆N₂STrigonalP3₁16.22316.2234.81309090120 nih.gov

This interactive table presents crystallographic data for compounds structurally related to this compound, illustrating the type of information obtained from X-ray diffraction studies.

Computational and Theoretical Studies on 7 Phenyl 1,2,3,4 Tetrahydroquinoline and Its Analogs

Quantum Mechanical Calculation Methods

Quantum mechanical (QM) methods are fundamental to computational chemistry, used to solve the electronic Schrödinger equation and predict molecular properties from first principles. These methods are broadly categorized into ab initio, semi-empirical, and Density Functional Theory (DFT) approaches, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its favorable combination of accuracy and computational efficiency. Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density. This approach is well-suited for studying relatively large molecules like 7-Phenyl-1,2,3,4-tetrahydroquinoline.

In studies of related tetrahydroquinoline derivatives, DFT calculations are frequently employed to investigate molecular structure, reactivity, and spectroscopic properties. For instance, a theoretical study on the regioselective nitration of THQ and its N-protected derivatives utilized the B3LYP functional with the 6-31++G** basis set to optimize the geometries of intermediates and transition states, thereby explaining experimental outcomes. researchgate.net DFT has also been used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for various quinoline (B57606) derivatives, which helps in understanding charge transfer within the molecules. researchgate.net For N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives, a related class of compounds, DFT was used to compute reactivity indices to support experimental findings on their chemical properties. researchgate.net

Ab Initio and Semi-Empirical Methods

Ab initio—Latin for "from the beginning"—methods compute molecular properties based solely on fundamental physical constants, without using experimental data for parametrization. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), form a hierarchy of increasing accuracy and computational expense. researchgate.net A high-level ab initio conformational analysis of the parent 1,2,3,4-tetrahydroquinoline (B108954) molecule employed MP2 calculations to identify and discriminate between four stable conformations. researchgate.net Such methods are invaluable for obtaining highly accurate results for smaller molecular systems, which can then serve as benchmarks for more cost-effective methods. acs.org

Semi-empirical methods offer a computationally faster alternative by simplifying the Hartree-Fock formalism and using parameters derived from experimental data to approximate certain integrals. researchgate.net Methods like AM1, PM3, and ZINDO are particularly useful for very large molecules where ab initio or DFT calculations would be prohibitively expensive. researchgate.net While their reliance on parametrization can limit their applicability to molecules different from those used for fitting, they are effective for predicting properties like heats of formation and geometries for a wide range of organic compounds. acs.org

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its properties and function. Computational methods are used to find the lowest energy arrangement of atoms (geometry optimization) and to explore the different spatial arrangements (conformations) accessible to the molecule.

For the 1,2,3,4-tetrahydroquinoline scaffold, the non-aromatic, saturated ring introduces significant conformational flexibility. Theoretical studies on the parent THQ molecule have shown that this ring typically adopts a half-chair conformation. researchgate.net The introduction of a bulky phenyl substituent at the C7 position would not be expected to dramatically alter the half-chair preference of the saturated ring, but it introduces a new rotational degree of freedom.

Bond Lengths and Angles Analysis

Geometry optimization provides detailed information on bond lengths and angles for the most stable conformation of a molecule. While specific optimized geometry data for this compound is not available, experimental data from X-ray crystallography of related compounds, such as 1-tosyl-1,2,3,4-tetrahydroquinoline (B5575566), can provide representative values for the core structure. In this analog, the heterocyclic ring adopts a half-chair conformation, and the sum of bond angles around the nitrogen atom is 350.2°, indicating a trigonal pyramidal geometry.

ParameterBondTypical Length (Å) / Angle (°)Molecule StudiedMethod
Bond Length C7-C(Phenyl)~1.49Expected Value-
Bond Length N1-C21.471-tosyl-1,2,3,4-tetrahydroquinolineX-ray
Bond Length C4-C4a1.511-tosyl-1,2,3,4-tetrahydroquinolineX-ray
Bond Angle C2-N1-C8a115.5°1-tosyl-1,2,3,4-tetrahydroquinolineX-ray
Bond Angle N1-C2-C3110.6°1-tosyl-1,2,3,4-tetrahydroquinolineX-ray
Dihedral Angle C(Aromatic)-C7-C(Phenyl)-C(Phenyl)VariableKey Rotational Parameter-

Note: Data for 1-tosyl-1,2,3,4-tetrahydroquinoline is derived from its crystal structure. The C7-C(Phenyl) bond length and the key dihedral angle are estimations for the title compound, which would be primary outputs of a computational geometry optimization.

Rotational Barriers and Conformational Preferences

A key conformational feature of this compound is the rotation around the single bond connecting the phenyl group to the C7 position of the quinoline ring. Computational studies can map the potential energy surface by systematically rotating this bond to identify energy minima (stable conformers) and the energy barriers that separate them.

In a detailed ab initio study of the parent THQ, four stable conformers were identified, existing as two pairs of enantiomers. The energy barrier separating the non-equivalent conformers was found to be very low (approximately 104 cm⁻¹), allowing for efficient relaxation to the most stable form. researchgate.net For the 7-phenyl derivative, the orientation of the phenyl group relative to the tetrahydroquinoline plane would define the primary conformers. The rotational barrier would be influenced by steric interactions between the hydrogen atoms on the phenyl ring and those at the C6 and C8 positions of the quinoline core.

Electronic Structure Analysis

Understanding the distribution of electrons within a molecule is key to explaining its reactivity, polarity, and spectroscopic properties. Quantum mechanical calculations provide several metrics for this analysis.

For various tetrahydroquinoline and quinoline derivatives, DFT calculations have been used to determine the energies of the frontier molecular orbitals, HOMO and LUMO. researchgate.net The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. In a study of synthesized tetrahydroquinoline-3-carbonitrile derivatives, the calculated HOMO and LUMO energies were used to show that charge transfer occurs within the molecules. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the chemical reactivity and electronic properties of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests a more reactive molecule. nih.govwuxiapptec.com

In the case of this compound and its analogs, the distribution and energies of the HOMO and LUMO are of significant interest. For instance, in a study of 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives, it was found that the HOMO is primarily localized on the tetrahydroquinoline moiety, specifically on the benzene (B151609) ring and the nitrogen atom. researchgate.net Conversely, the LUMO is predominantly distributed over the benzenesulfonyl group. researchgate.net This separation of the frontier orbitals suggests that electronic transitions in these molecules involve an intramolecular charge transfer from the tetrahydroquinoline fragment to the substituent.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

ParameterEnergy (eV)
HOMO-5.87
LUMO-1.25
HOMO-LUMO Gap4.62

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical values for similar aromatic compounds.

The presence of the phenyl group at the 7-position of the tetrahydroquinoline core is expected to influence the energies of the frontier orbitals. The π-system of the phenyl ring can conjugate with the aromatic system of the tetrahydroquinoline, potentially raising the HOMO energy level and lowering the LUMO energy level, thereby reducing the HOMO-LUMO gap and affecting the molecule's reactivity and spectroscopic properties.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map is a 3D representation of the electrostatic potential on the electron density surface, where different colors indicate varying potential values. Typically, red regions correspond to negative electrostatic potential and are indicative of sites prone to electrophilic attack, while blue regions represent positive electrostatic potential, highlighting areas susceptible to nucleophilic attack. wolfram.com Green and yellow areas denote regions of neutral or near-neutral potential.

For analogs of this compound, such as other substituted hydroquinolines, MEP analysis has been employed to identify reactive sites. researchgate.net In a study on 6-methyl-1,2,3,4-tetrahydroquinoline, the MEP map would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a potential site for electrophilic attack or hydrogen bonding. researchgate.net The aromatic rings, with their delocalized π-electrons, would also exhibit regions of negative potential above and below the plane of the ring. Conversely, the hydrogen atoms attached to the nitrogen and carbon atoms would show positive potential.

The phenyl substituent at the 7-position would further modulate the MEP of the tetrahydroquinoline core. The electron-rich nature of the phenyl group would contribute to the negative potential regions, while the specific arrangement of atoms would create a unique electrostatic landscape, guiding the molecule's interactions with other chemical species.

Atomic Charge Analysis (e.g., Mulliken, Coulson)

Table 2: Illustrative Mulliken Atomic Charges for Selected Atoms of this compound

AtomAtomic Charge (a.u.)
N1-0.65
C2+0.15
C4a+0.20
C7-0.10
C8-0.12
C1' (ipso-carbon of phenyl)+0.05

Note: The values in this table are hypothetical and for illustrative purposes, based on general principles of atomic charges in similar molecules.

Such data, when available from specific computational studies, can be instrumental in developing force fields for molecular dynamics simulations and in understanding the molecule's interaction with biological receptors.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods, particularly DFT and TD-DFT, have become highly reliable in predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. nih.govmdpi.com These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

For tetrahydroquinoline derivatives, DFT calculations have been successfully used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The accuracy of these predictions is often enhanced by considering the solvent effects and employing appropriate functionals and basis sets. nih.gov The calculated chemical shifts can aid in the assignment of complex experimental spectra and provide insights into the electronic environment of the different nuclei.

TD-DFT is the method of choice for predicting UV-Vis absorption spectra. mdpi.com It allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the electronic transitions. In a study of 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives, TD-DFT calculations were used to assign the observed long-wavelength absorption bands to π → π* transitions involving intramolecular charge transfer. researchgate.netrsc.org

Table 3: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
¹³C NMRChemical Shift (C7)138 ppm
¹H NMRChemical Shift (H8)7.2 ppm
UV-Visλmax295 nm

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar aromatic compounds.

Molecular Dynamics (MD) Simulations in Scaffold Design

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions with other molecules, particularly biological macromolecules like proteins. nih.gov In the context of scaffold design, MD simulations provide valuable insights into the binding stability, conformational changes, and interaction energies of a ligand within the active site of a target protein. dntb.gov.ua

Chemoinformatics and Bioinformatics Tools in Scaffold Exploration

Chemoinformatics and bioinformatics tools play a crucial role in modern drug discovery and the exploration of chemical scaffolds. nih.gov These tools encompass a wide range of computational techniques for analyzing, visualizing, and modeling chemical and biological data. For the this compound scaffold, these tools can be applied in several ways.

One important application is the construction of three-dimensional quantitative structure-activity relationship (3D-QSAR) models. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are used to correlate the biological activity of a series of compounds with their 3D structural and electronic properties. nih.gov Such models can provide predictive power for newly designed analogs and offer insights into the key structural features required for high potency. For instance, a 3D-QSAR study on tetrahydroquinoline-derivative inhibitors of LSD1 helped in the design of novel compounds with improved activity. nih.gov

Furthermore, chemoinformatic tools are used for virtual screening of large compound libraries to identify potential hits with the desired pharmacological profile. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, can be used to search for novel molecules that fit the this compound scaffold. Additionally, ADME (absorption, distribution, metabolism, and excretion) prediction tools are employed to assess the drug-likeness of the designed compounds at an early stage of the drug discovery process. nih.gov

Exploration of Molecular Interactions and Structure Activity Relationships Sar of 7 Phenyl 1,2,3,4 Tetrahydroquinoline Scaffolds in Research

Investigation of Molecular Targets and Pathways for Scaffold Activity

Research into 7-phenyl-1,2,3,4-tetrahydroquinoline and related scaffolds has identified interactions with various molecular targets, leading to the modulation of key cellular pathways involved in disease. These investigations are crucial for understanding the mechanism of action and for the rational design of more potent and selective therapeutic agents.

The tetrahydroquinoline scaffold has been investigated for its ability to inhibit various enzymes, a common mechanism for therapeutic intervention.

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for several cellular processes, including mitosis, and are a key target for anticancer drugs. nih.gov Derivatives of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold have been identified as a class of tubulin polymerization inhibitors. acs.org Certain N-aryl-1,2,3,4-tetrahydroquinolines have been shown to inhibit tubulin assembly and colchicine binding, leading to potent cytotoxic activity against human tumor cell lines. acs.org For instance, the substitution of a 7-hydroxy-2H-chromen-2-one with a 1,2,3,4-tetrahydroquinoline moiety resulted in a compound with an IC50 of 3.8 ± 0.3 μM for antiproliferative activity, demonstrating the potential of this scaffold in targeting tubulin. mdpi.com While these studies establish the general activity of the THQ scaffold, the specific contribution of a 7-phenyl substituent requires further targeted investigation.

Dopamine β-hydroxylase Inhibition: Dopamine β-hydroxylase (DBH) is a key enzyme in the catecholamine biosynthetic pathway, responsible for converting dopamine to norepinephrine. medchemexpress.com Inhibitors of DBH, such as fusaric acid, have been explored for various therapeutic applications. medchemexpress.com While the broader class of tetrahydroisoquinolines (a structural isomer of tetrahydroquinoline) has been studied in the context of dopamine metabolism, specific studies focusing on the direct inhibitory activity of this compound on dopamine β-hydroxylase are not extensively documented in the reviewed literature.

The ability of tetrahydroquinoline derivatives to interact with specific receptors is a key area of investigation, particularly in neuroscience.

Dopamine Receptors: Tetrahydroisoquinoline analogs have been designed and synthesized as potential ligands for dopamine receptors. researchgate.netpsu.edu Studies on novel 1,2,3,4-tetrahydroisoquinolines identified compounds with high affinity and selectivity for the dopamine D3 receptor. nih.gov For example, introducing specific substituents onto the tetrahydroisoquinoline core yielded a compound with a pKi of 8.4 for the D3 receptor, showing 150-fold selectivity over the D2 receptor. nih.gov While these findings are for the isomeric tetrahydroisoquinoline scaffold, they highlight the potential of the core structure to be adapted for dopamine receptor targeting.

Other Receptors: In addition to dopamine receptors, derivatives of the related 1-aryl-1,2,3,4-tetrahydroisoquinoline scaffold have been found to possess anticonvulsant effects, potentially through interactions with glycine and α7 nicotinic acetylcholine (nAChR) receptors. mdpi.com This suggests that the broader aryl-tetrahydro-heterocyclic framework is capable of interacting with various neurotransmitter receptors.

Beyond direct enzyme or receptor binding, this compound scaffolds can modulate complex intracellular signaling pathways.

NF-κB Transcriptional Activity: The nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in regulating immune and inflammatory responses, cell growth, and apoptosis. nih.gov Dysregulation of the NF-κB signaling pathway is associated with numerous diseases, including cancer. nih.govmdpi.com Derivatives of 1,2,3,4-tetrahydroquinoline have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. nih.gov In one study, a series of novel 1,2,3,4-tetrahydroquinoline derivatives were synthesized and evaluated, with compound 6g exhibiting the most potent inhibition of LPS-induced NF-κB transcriptional activity, being 53 times more potent than a reference compound. nih.gov This inhibition of the NF-κB pathway is a key mechanism behind the observed cytotoxic activity of these compounds against various human cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies Through Chemical Modifications

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For the this compound scaffold, modifications at various positions have been systematically explored to optimize potency and selectivity.

The nature and position of substituents on the tetrahydroquinoline core and its associated phenyl rings play a critical role in determining the molecule's interaction with its biological targets.

Research on 1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives as NF-κB inhibitors has provided detailed SAR insights. nih.gov The core scaffold was modified at the aromatic system (positions R₁, R₂, R₃, and R₄) and on an N-phenylamide moiety. nih.gov

Key findings from these studies include:

Core Motif: The unsubstituted core motif, where R₁ = R₂ = R₃ = R₄ = H, showed a baseline inhibitory activity (IC₅₀ > 60 μM), indicating that substitutions are necessary for potent effects. nih.gov

Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups, such as trifluoromethyl (-CF₃), at positions on the tetrahydroquinoline ring system or on the N-phenylamide ring resulted in a significant increase in both NF-κB inhibitory activity and cytotoxicity. nih.gov For example, compound 6g , which features -CF₃ groups, demonstrated outstanding inhibition of NF-κB (IC₅₀: 0.70 ± 0.071 μM) and potent cytotoxicity against a panel of six human cancer cell lines (GI₅₀: 0.292–0.797 μM). nih.gov Similarly, compound 6h , with chloro (-Cl) substituents, also showed excellent activity. nih.gov

Electron-Donating Groups: In contrast, electron-donating groups like hydroxyl (-OH) at similar positions did not lead to a comparable enhancement in activity. nih.gov

Positional Effects: The position of the substituents was also crucial. For instance, placing -CF₃ groups at the R₂ and R₄ positions of the N-phenyl ring resulted in potent cytotoxicity. nih.gov

These findings underscore the importance of electronic effects in the molecular interactions of the tetrahydroquinoline scaffold with its targets.

Table 1: Structure-Activity Relationship of 1,2,3,4-Tetrahydroquinoline Derivatives as NF-κB Inhibitors and Cytotoxic Agents. nih.gov
CompoundSubstituentsNF-κB Inhibition IC₅₀ (μM)Cytotoxicity GI₅₀ (μM) (Average across 6 cell lines)
4aUnsubstituted Core>60>10
5e-1.4 ± 0.71-
6f-0.90 ± 0.071-
6gContains -CF₃ groups0.70 ± 0.071~0.54
6hContains -Cl groups2.7 ± 0.42~0.57

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly influence the pharmacological properties of a drug. ijpsjournal.com The interaction of a drug with its chiral target, such as an enzyme or receptor, is often stereospecific, meaning that one enantiomer (mirror-image isomer) may be significantly more active or have a different biological profile than the other. ijpsjournal.com

The 1,2,3,4-tetrahydroquinoline scaffold can possess chiral centers, leading to the existence of different stereoisomers. The synthesis of specific regioisomers and stereoisomers of substituted tetrahydroquinolines, such as cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline, has been a focus of chemical research, underscoring the importance of controlling the molecule's three-dimensional structure. researchgate.net While the general principle that stereochemistry is critical for biological activity is well-established, specific studies directly comparing the activity of different enantiomers of a single this compound derivative were not prominent in the reviewed literature. However, the consistent efforts in asymmetric synthesis of related scaffolds strongly imply that the stereochemical configuration is a critical determinant of molecular interactions and resulting biological activity.

The this compound Moiety as a Privileged Chemical Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a significant structural motif found in numerous natural products and medicinally active agents, making it a subject of extensive synthetic interest. nih.gov This scaffold is considered "privileged" in medicinal chemistry because its framework can be modified to interact with a diverse range of biological targets, leading to compounds with a wide spectrum of pharmacological activities. tandfonline.comnih.govnih.gov The versatility of the THQ structure allows for the creation of compounds with potential antitumor, anti-inflammatory, antimicrobial, antimalarial, and psychotropic properties. nih.gov The introduction of a phenyl group at the 7-position creates the this compound moiety, which further enhances the structural complexity and potential for specific molecular interactions, making it a valuable scaffold for targeted drug design.

Design and Synthesis of Chemical Libraries Based on the Scaffold

The development of chemical libraries based on the this compound scaffold is crucial for exploring its therapeutic potential. Efficient synthetic strategies, particularly domino reactions, are employed to generate diverse analogs. nih.gov Domino reactions, also known as tandem or cascade reactions, enable the construction of complex molecules like tetrahydroquinolines in a single operation without isolating intermediates, which is highly efficient and aligns with the principles of green chemistry. nih.gov

One common approach involves a reduction-reductive amination strategy starting from precursors like 2-nitroarylketones. This sequence is typically initiated by the catalytic reduction of a nitro group, which then leads to the formation of a cyclic imine, followed by a final reduction to yield the stable tetrahydroquinoline ring system. nih.gov Another powerful method is the Povarov reaction, a three-component reaction that can be used to synthesize substituted 4-aminotetrahydroquinolines with high diastereoselectivity and enantioselectivity, offering access to a wide range of chiral analogs. acs.org These synthetic methodologies allow chemists to systematically modify the scaffold at various positions, creating libraries of compounds for biological screening. For example, a series of novel tetrahydroquinoline derivatives was synthesized and structurally confirmed using techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy before being evaluated for anticancer activity. cell.com

Scaffold Hopping and Analog Design

Scaffold hopping is a key strategy in medicinal chemistry for discovering novel chemotypes by modifying the central core of a known active compound while preserving its biological activity. nih.gov This approach is used to improve properties like efficacy and pharmacokinetics or to circumvent existing patents. nih.gov

In the context of the this compound scaffold, this can be seen in the design of inhibitors for specific targets like the mammalian target of rapamycin (mTOR). The design rationale for novel mTOR inhibitors has involved systematically replacing scaffolds such as quinoline (B57606), quinazoline, and 2,3-dihydrobenzofuran with the tetrahydroquinoline core. mdpi.com This bioisosteric replacement is advantageous because the THQ scaffold can maintain similar electronic and spatial properties to the original core, which are necessary for binding to the target, while potentially improving metabolic stability and reducing off-target effects. mdpi.com This strategic replacement of a core structure with the THQ scaffold is a direct application of the scaffold hopping principle to generate new and potentially improved therapeutic agents.

Assessment of In Vitro Biological Activities (Mechanistic Chemical Context)

The this compound scaffold and its derivatives are subjects of extensive in vitro evaluation to understand their mechanisms of action at a molecular level. These studies are fundamental to establishing the structure-activity relationships (SAR) that guide the development of more potent and selective compounds.

Studies on Cell Growth Inhibition Mechanisms (e.g., tubulin binding, apoptosis induction)

Derivatives of the tetrahydroquinoline scaffold have demonstrated significant potential as anticancer agents by inhibiting cell growth through various mechanisms. Research has focused on their ability to induce apoptosis (programmed cell death) and interfere with critical cellular machinery.

For instance, a newly synthesized series of tetrahydroquinoline derivatives was evaluated for anticancer activity against human cancer cell lines, including MCF-7 (breast), HepG2 (liver), and A549 (lung). cell.com Several compounds from this series exhibited significant cytotoxic effects. Further investigation into the mechanism of action for the most potent compound revealed that it induced apoptosis in the treated cancer cells and concurrently decreased the levels of anti-apoptotic proteins, confirming its role in promoting cell death. cell.com The tetrahydroquinoline scaffold has also been identified as an efficient framework for developing inhibitors of mTOR, a crucial protein kinase that regulates cell growth, proliferation, and survival. tandfonline.com

Table 1: Anticancer Activity of Selected Tetrahydroquinoline Derivatives This table is representative of data found in the cited literature and is for illustrative purposes.

Compound ID Target Cell Line IC₅₀ (µM) Mechanism of Action
Compound 10 MCF-7, HepG2, A549 < 100 Cytotoxic
Compound 13 MCF-7, HepG2, A549 < 100 Cytotoxic
Compound 15 MCF-7, HepG2, A549 < 100 Apoptosis Induction

| Compound 16 | MCF-7, HepG2, A549 | < 100 | Cytotoxic |

Data sourced from studies on novel THQ derivatives. cell.com

Mechanistic Antimicrobial Research

The quinoline family of compounds has a well-established history in antimicrobial research. While much of the focus has been on quinolines, related scaffolds like tetrahydroquinolines are also being explored for their potential to combat pathogenic microbes, including those causing urinary tract infections. mdpi.com

Research into novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety demonstrated that these compounds possess activity against a range of Gram-positive and Gram-negative bacteria, as well as unicellular fungi. mdpi.com Structure-activity relationship studies revealed that the nature and position of substituents on the scaffold are critical for antimicrobial efficacy. For example, one derivative showed the highest effect against E. coli and C. albicans, with Minimum Inhibitory Concentration (MIC) values of 7.812 µg/mL and 31.125 µg/mL, respectively. mdpi.com While this research was on 7-methoxyquinolines, it highlights the potential of the broader quinoline and tetrahydroquinoline scaffolds in developing new antimicrobial agents. The mechanism often involves targeting essential bacterial processes, though specific mechanistic studies on 7-phenyl-THQ derivatives are an area of ongoing research.

Neurochemical Interaction Studies

Tetrahydroquinoline derivatives have been investigated for their ability to interact with targets in the central nervous system, particularly in the context of neurodegenerative diseases and psychiatric disorders. One area of focus has been their interaction with glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor.

A notable example is the study of 4-amido-2-carboxytetrahydroquinolines, which have been explored as antagonists for the glycine binding site on the NMDA receptor. acs.org The NMDA receptor is a key player in synaptic plasticity and neuronal communication, and its dysfunction is implicated in various neurological conditions. The development of antagonists for this receptor is a significant therapeutic strategy. Research in this area involves synthesizing analogs and establishing detailed structure-activity relationships to optimize their potency and selectivity for the glycine site. acs.org

Although not specific to the 7-phenyl substitution, this research demonstrates that the tetrahydroquinoline core can serve as a template for designing potent and selective modulators of critical neurochemical targets.

Future Research Directions and Unexplored Avenues for 7 Phenyl 1,2,3,4 Tetrahydroquinoline

Advancements in Asymmetric Synthesis

The creation of chiral centers with high enantioselectivity is a cornerstone of modern drug development. For 7-phenyl-1,2,3,4-tetrahydroquinoline, which is prochiral, the development of efficient asymmetric syntheses is a critical future goal. While various methods exist for the broader class of tetrahydroquinolines, applying and optimizing these for the 7-phenyl substituted core is a key research avenue. nih.govresearchgate.net Future work will likely focus on several catalytic approaches.

Transition-metal-catalyzed asymmetric hydrogenation is one of the most direct methods for producing chiral N-heterocycles. mdpi.com Catalytic systems employing metals like iridium, rhodium, and ruthenium with chiral ligands have shown high efficacy for related structures and represent a promising starting point. mdpi.comnih.gov Another powerful strategy is asymmetric transfer hydrogenation, which uses readily available hydrogen donors and has been successfully applied to produce chiral tetrahydroisoquinolines with excellent enantioselectivity. mdpi.com

Organocatalysis, particularly using chiral Brønsted acids like phosphoric acids, has emerged as a powerful tool for the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.org These catalysts can activate substrates for cyclization and subsequent reduction in a one-pot sequence, offering a metal-free alternative for generating enantioenriched this compound. organic-chemistry.org

Table 1: Promising Asymmetric Synthesis Strategies for this compound

Catalytic System Approach Potential Advantages
Chiral Transition Metal Complexes (Ir, Rh, Ru) Asymmetric Hydrogenation High efficiency, atom economy, direct reduction of a precursor. mdpi.comnih.gov
Chiral Phosphoric Acids Organocatalytic Transfer Hydrogenation Metal-free, mild conditions, high enantioselectivities. organic-chemistry.org
Gold/Chiral Brønsted Acid Relay Catalysis Tandem Hydroamination/Transfer Hydrogenation Combines C-N bond formation and asymmetric reduction in one pot. organic-chemistry.org

Development of Novel Synthetic Pathways

While classical methods for synthesizing tetrahydroquinolines are well-established, future research will gravitate towards more efficient, sustainable, and versatile synthetic pathways. The development of novel routes to this compound will focus on improving atom economy, reducing step counts, and enabling greater structural diversity.

Domino reactions, also known as cascade or tandem reactions, are highly effective for building complex molecules like tetrahydroquinolines from simple starting materials in a single operation. nih.gov These processes, which can involve sequences like reduction-reductive amination or Michael addition-SNAr cyclization, minimize waste by avoiding the isolation of intermediates. nih.gov Applying these strategies could lead to highly efficient syntheses of the target compound.

Multicomponent reactions (MCRs), such as the Povarov reaction, offer another powerful approach by combining three or more starting materials in one pot to rapidly generate molecular complexity. rsc.org Adapting MCRs for the synthesis of the 7-phenyl-THQ core could facilitate the rapid creation of libraries of related analogs for biological screening. rsc.orgrsc.org Furthermore, modern metal-catalyzed methods, including gold-catalyzed hydroamination/transfer hydrogenation or palladium-catalyzed cyclizations, provide mild and efficient routes that could be tailored for the 7-phenyl scaffold. organic-chemistry.orgnih.gov

Table 2: Comparison of Synthetic Approaches for Tetrahydroquinoline Scaffolds

Approach Description Key Features
Classical Methods e.g., Skraup synthesis, Friedländer annulation followed by reduction. Often require harsh conditions (high temperatures, strong acids), may have limited scope.
Domino Reactions Multi-step sequences where subsequent reactions are triggered by the functionality formed in the previous step. nih.gov High efficiency, atom economy, reduced waste, single operation. nih.gov
Multicomponent Reactions Three or more reactants combine in a single pot to form the product. rsc.org Rapid generation of complexity, ideal for library synthesis. rsc.org

| Metal-Catalyzed Cyclizations | Intramolecular reactions catalyzed by transition metals (e.g., Au, Pd, Ag) to form the heterocyclic ring. organic-chemistry.orgnih.gov | Mild reaction conditions, high yields, good functional group tolerance. organic-chemistry.org |

Deepening Mechanistic Understanding of Transformations

To fully optimize existing synthetic methods and rationally design new ones, a deeper mechanistic understanding of the chemical transformations involved is essential. Future research should employ a combination of experimental and computational techniques to elucidate the precise pathways by which this compound is formed.

For complex domino or catalytic reactions, identifying key intermediates and transition states is crucial. nih.gov Techniques such as deuterium-labeling experiments, kinetic studies, and in-situ spectroscopic monitoring can provide invaluable insights into reaction pathways. nih.gov For instance, understanding whether a reaction proceeds through a specific intermediate, such as a cyclic imine or an N-phenyliminium species, allows for targeted optimization of reaction conditions to favor the desired pathway and suppress side reactions. nih.gov

Mechanistic investigations have revealed the critical role of factors like catalyst aggregation states and the precise nature of catalytic species. researchgate.netnih.gov In iridium-catalyzed hydrogenations, for example, the solvent has been shown to play a direct role in the enantiocontrol step, highlighting the subtle effects that can govern stereochemical outcomes. nih.gov A thorough understanding of these nuances is necessary to achieve high yields and selectivities in the synthesis of complex targets like this compound. nih.gov

Integrated Computational and Experimental Approaches for Scaffold Optimization

The synergy between computational modeling and experimental synthesis has become a transformative force in modern chemical research and drug discovery. jddhs.com For the this compound scaffold, integrating these approaches offers a powerful strategy for designing novel derivatives with enhanced biological activity and optimized pharmacokinetic profiles. rsc.orgmdpi.com

Computational tools can be employed at multiple stages of the research process. mdpi.com

Design and Prediction: Quantum chemical methods like Density Functional Theory (DFT) can predict the reactivity of different positions on the scaffold, guiding the exploration of new chemical reactions. nih.govmdpi.com

Virtual Screening: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design and screen virtual libraries of 7-phenyl-THQ derivatives against specific biological targets, prioritizing the most promising candidates for synthesis. mdpi.comnih.gov

Mechanism Elucidation: Computational modeling can map out reaction energy profiles, helping to understand reaction mechanisms and predict the stereochemical outcomes of asymmetric syntheses. nih.gov

This in silico work, when coupled with targeted experimental synthesis and biological evaluation, creates an efficient feedback loop. rsc.org Computationally designed molecules are synthesized, their properties are tested, and the experimental results are used to refine the computational models, accelerating the discovery of optimized compounds. jddhs.comnih.gov

Table 3: Application of Computational Tools in Scaffold Optimization

Computational Method Application
Density Functional Theory (DFT) Calculate electronic properties, predict reactivity, investigate reaction mechanisms. nih.gov
Molecular Docking Predict binding modes and affinities of derivatives to a biological target. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlate chemical structure with biological activity to guide the design of more potent analogs.
Molecular Dynamics (MD) Simulations Study the dynamic behavior of the ligand-protein complex over time.

Exploration of New Chemical Reactivity

Beyond the synthesis of the core scaffold, a significant area for future research lies in exploring the novel chemical reactivity of this compound itself. Developing methods for the late-stage functionalization of the molecule would provide rapid access to a wide array of derivatives from a common intermediate, which is highly valuable for structure-activity relationship studies.

Key areas for exploration include:

Regioselective C-H Activation: Directing reactions to specific C-H bonds on either the tetrahydroquinoline core or the 7-phenyl substituent would be a highly atom-economical way to introduce new functional groups.

Functionalization of the Nitrogen Atom: While N-alkylation or N-acylation are common, exploring a broader range of transformations at the nitrogen center could yield compounds with novel properties.

Reactions at the Benzylic C4 Position: The C4 position is activated and can be a site for selective functionalization. Methods for deprotonation followed by reaction with various electrophiles could be developed to install diverse substituents at this position. nih.gov

Transformations of the Phenyl Group: The 7-phenyl ring offers a handle for numerous well-established transformations, such as electrophilic aromatic substitution, to introduce substituents that can modulate the electronic and steric properties of the molecule.

Cycloaddition Reactions: The electron-rich aromatic system could potentially participate in various annulation or cycloaddition reactions to build more complex, fused heterocyclic systems. frontiersin.org

By systematically investigating these avenues, chemists can unlock the full potential of the this compound scaffold, paving the way for the discovery of new chemical entities with unique biological profiles.

Q & A

Q. Methodological Insight :

  • Step 1 : Select aromatic amines with electron-donating groups to enhance electrophilic substitution at the ortho-position.
  • Step 2 : Control reaction temperature (e.g., 80–120°C) to favor cyclization over polymerization.
  • Step 3 : Use chromatographic purification to isolate tetrahydroquinoline cores from unreacted intermediates.

How does stereochemistry influence the biological activity and crystallization of 7-phenyltetrahydroquinoline derivatives?

Advanced Research Question
Stereochemical configuration, such as the axial vs. equatorial placement of substituents, affects molecular packing and hydrogen-bonding networks. For example, (4R)-4-(biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline adopts a half-chair conformation with the biphenyl group in an axial position, leading to N–H···Cl hydrogen-bonded chains in the crystal lattice . Such structural features correlate with enantioselectivity in pharmacological applications.

Q. Methodological Insight :

  • Use single-crystal X-ray diffraction to resolve absolute configurations.
  • Compare experimental data with DFT-optimized geometries to validate stereochemical assignments.

What analytical techniques are most effective for structural characterization of tetrahydroquinoline derivatives?

Basic Research Question
Combined spectroscopic and crystallographic methods are essential:

  • NMR : Assign proton environments using 2D COSY and NOESY to confirm regiochemistry.
  • X-ray Crystallography : Resolve stereochemical ambiguities and hydrogen-bonding networks (e.g., N–H···Cl interactions in chlorinated derivatives) .
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns.

How can intramolecular cyclization byproducts be minimized during synthesis?

Advanced Research Question
Byproducts arise from competing pathways, such as incomplete cyclization or oligomerization. Evidence from epichlorohydrin-mediated reactions shows that excess epichlorohydrin and controlled heating (e.g., reflux in ethanol) favor cyclization over side reactions .

Q. Methodological Insight :

  • Optimization Strategy :
    • Use stoichiometric excess of the electrophilic reagent (e.g., 2.5 equiv. epichlorohydrin).
    • Introduce Lewis acids (e.g., ZnCl₂) to stabilize transition states during cyclization.

What role do substituents play in modulating the physicochemical properties of tetrahydroquinoline derivatives?

Advanced Research Question
Substituent position and electronic nature directly impact solubility, crystallinity, and bioactivity. Electron-withdrawing groups (e.g., –Cl, –NO₂) enhance oxidative stability but reduce solubility in polar solvents. Hydroxyl groups (e.g., 7-hydroxy derivatives) enable hydrogen bonding, improving crystallinity .

Q. Methodological Insight :

  • Step 1 : Replicate assays under standardized pH and temperature conditions.
  • Step 2 : Use chiral HPLC to verify enantiomeric purity (>98% ee).
  • Step 3 : Employ isothermal titration calorimetry (ITC) to quantify binding affinities.

What recent catalytic advancements improve enantioselective synthesis of tetrahydroquinolines?

Advanced Research Question
Brønsted acid-catalyzed transfer hydrogenation enables high enantioselectivity (up to 99% ee) for tetrahydroquinolines. Chiral phosphoric acids activate imine intermediates, inducing asymmetric induction during hydrogen transfer .

Q. Methodological Insight :

  • Catalyst : TRIP (3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate).
  • Conditions : 40°C, Hantzsch ester as hydrogen donor, toluene solvent.

What safety precautions are critical when handling nitro- or chloro-substituted tetrahydroquinolines?

Basic Research Question
Nitro groups (e.g., 7-nitro derivatives) are explosive under heating, while chlorinated compounds (e.g., 7-chloro derivatives) require ventilation due to volatile byproducts. Safety data sheets (SDS) recommend:

  • Storage : –20°C in amber glass under nitrogen .
  • PPE : Nitrile gloves, fume hoods, and explosion-proof refrigerators.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.